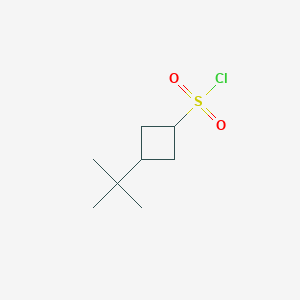![molecular formula C16H21NO2 B2639860 (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2108388-81-2](/img/structure/B2639860.png)
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol, also known as DHBF-OH, is a chemical compound that belongs to the class of azabicyclooctanes. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, addiction, and pain management.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol is not fully understood. However, it has been suggested that it acts as a partial agonist at the mu opioid receptor and as an antagonist at the kappa opioid receptor. It has also been suggested that this compound may modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward processing. It has also been shown to increase the release of serotonin in the prefrontal cortex, a brain region involved in mood regulation. In addition, this compound has been shown to reduce the release of glutamate, a neurotransmitter involved in pain signaling.
Advantages and Limitations for Lab Experiments
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, this compound has been shown to have low bioavailability, which may limit its effectiveness in some therapeutic applications.
Future Directions
There are several future directions for research on (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol. One area of research is the development of more potent and selective analogs of this compound that can be used in therapeutic applications. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. In addition, this compound may have potential applications in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of this compound.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models and has potential applications in addiction treatment and Parkinson's disease. This compound has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol involves the reaction of 2,3-dihydrobenzofuran with (1R,5S)-8-azabicyclo[3.2.1]octan-3-one in the presence of sodium borohydride. The reaction yields this compound as a white solid with a melting point of 180-182°C. This synthesis method has been optimized for large-scale production and has been used in various research studies.
Scientific Research Applications
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models. It has also been studied for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in rats. In addition, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
properties
IUPAC Name |
8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-8-13-2-3-14(9-15)17(13)10-11-1-4-16-12(7-11)5-6-19-16/h1,4,7,13-15,18H,2-3,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARDTWYEUFEAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC4=C(C=C3)OCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-N,N-dimethylsulfamide](/img/structure/B2639778.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639782.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2639791.png)
![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2639792.png)
![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)
![6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2639797.png)

